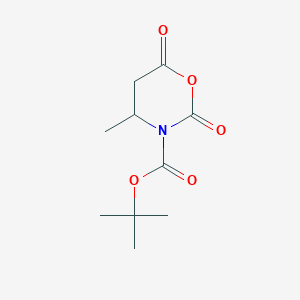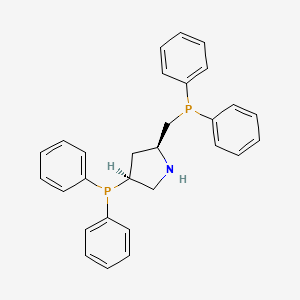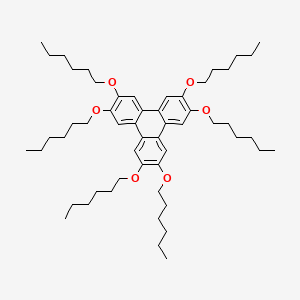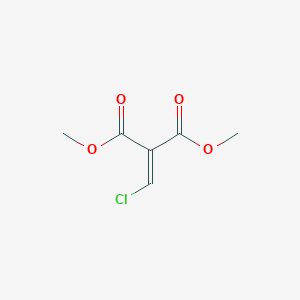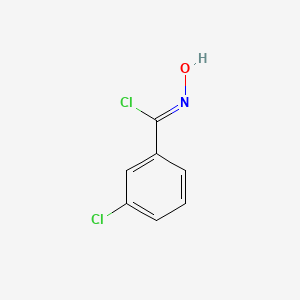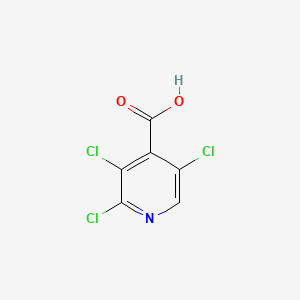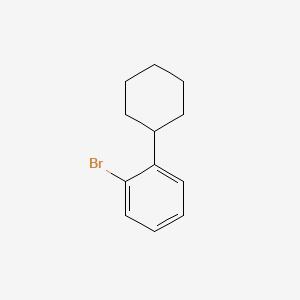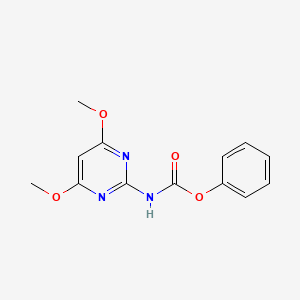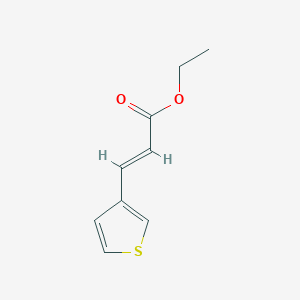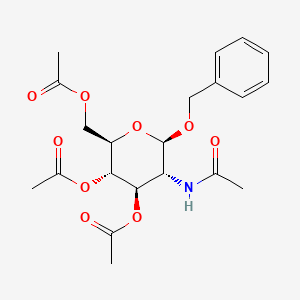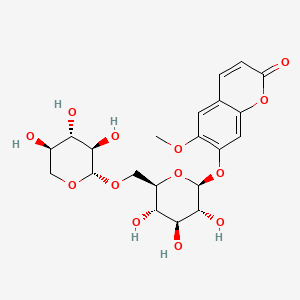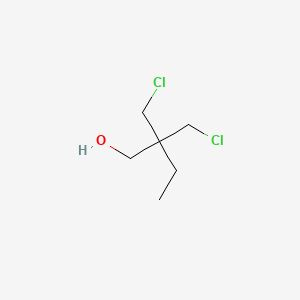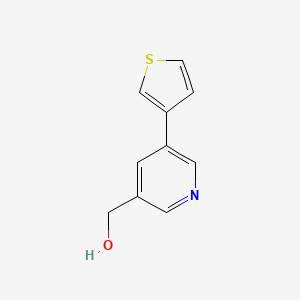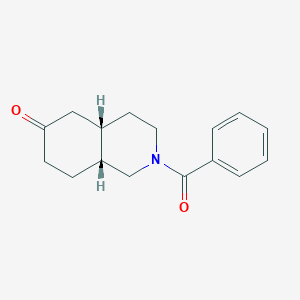
(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The compound has been synthesized from quinine, exploring various intermediates like quininone, meroquinene tert-butyl ester, benzamide, and others. This study not only highlights the synthesis route but also provides insight into the chemical reactivity and potential applications of this compound in complex organic synthesis processes.Molecular Structure Analysis
The molecular formula of “(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone” is C16H19NO2 . The molecular weight is 257.33 .Chemical Reactions Analysis
The reactivity of 8-Isoquinolinones derived from “(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone” with acetylenedicarboxylate derivatives has been explored. This reactivity results in the formation of pyrano [2,3,4-ij]isoquinolines and complex benzo [de]chromenes, indicating potential applications in synthesizing novel organic compounds.Physical And Chemical Properties Analysis
“(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . The compound is soluble in methanol . The specific rotation [a]20/D is -50.0 to -64.0 deg (C=1, MeOH) .Scientific Research Applications
Synthesis from Quinine : The compound has been synthesized from quinine, exploring various intermediates like quininone, meroquinene tert-butyl ester, benzamide, and others. This study not only highlights the synthesis route but also provides insight into the chemical reactivity and potential applications of this compound in complex organic synthesis processes (Hutchison et al., 2003).
Reactivity with Acetylenedicarboxylate Derivatives : Another study explored the reactivity of 8-Isoquinolinones derived from (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone with acetylenedicarboxylate derivatives. This reactivity results in the formation of pyrano[2,3,4-ij]isoquinolines and complex benzo[de]chromenes, indicating potential applications in synthesizing novel organic compounds (Fernández et al., 2019).
Electrophilic Reactions : The activation of isoquinolinols and their electrophilic reactions have been studied, highlighting the formation of various isoquinolinone derivatives. This study adds another layer to the understanding of the chemical behavior of isoquinolinone compounds and their derivatives (Koltunov et al., 2002).
Application in Synthesis of Isoquinoline Alkaloids : Research on the rhizoma of Coptis chinensis led to the isolation of various isoquinoline alkaloids, indicating the relevance of these compounds in the synthesis and study of natural products (Qing, 2007).
Antimicrobial and Docking Studies : The compound has been included in the synthesis and antimicrobial study of new chalcones incorporating the isoquinoline moiety. These studies not only explore the antimicrobial potential but also involve docking studies to understand the binding affinities of these compounds (Mukhtar et al., 2022).
Aggregation Enhanced Emission and Solid State Emission : Studies have been conducted on naphthalimide derivatives related to isoquinolinone to understand their nanoaggregate formation and emission properties. These insights are valuable for potential applications in materials science and photonics (Srivastava et al., 2016).
properties
IUPAC Name |
(4aS,8aR)-2-benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZFDJVZOKTWRW-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]2[C@@H]1CN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482984 |
Source


|
| Record name | (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |
CAS RN |
52390-26-8 |
Source


|
| Record name | (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

